3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Overview
Description
3-(4-chlorobutan
Scientific Research Applications
1. Applications in Continuous Flow Processes
- Reductive Deoxygenation: A continuous flow process for reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile was developed, demonstrating advantages like increased yield, minimized impurity formation, enhanced safety, and overall purity enhancement, making purification steps unnecessary (Karadeolian et al., 2018).
2. Applications in Synthetic Chemistry
- Intermediate in Synthesis: It's used as an intermediate in the synthesis of 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid. This synthesis process includes steps like Friedel-Crafts acylation and reduction reactions, leading to improved yields and simplified purification processes (Shi Jian-me, 2015).
3. Applications in Drug Development
- Urease Inhibitors: Novel indole-based oxadiazole scaffolds incorporating this compound were synthesized and found to be potent inhibitors of the urease enzyme. These molecules have potential therapeutic applications in drug design due to their inhibitory properties and mild cytotoxicity (Nazir et al., 2018).
4. Applications in Molecular Structure Studies
- Structural Analysis in Drug Development: The compound has been used in studies for the synthesis of various derivatives, aiding in understanding molecular structures and their potential as PDE4 inhibitors, which are relevant in medicinal chemistry (Kumar et al., 2012).
5. Applications in Biochemical Research
- COVID-19 Research: Azafluorene derivatives of this compound have been studied for their potential as inhibitors of SARS-CoV-2 RdRp, showcasing the relevance of this chemical in current pharmaceutical research, particularly in the context of the COVID-19 pandemic (Venkateshan et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H301, H311, H331, and H341 . It also has several precautionary statements including P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, and P405 . The compound is considered dangerous, as indicated by the signal word .
Mechanism of Action
Target of Action
Similar compounds such as chlorobutanol have been found to exhibit sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a nucleophilic addition mechanism . For instance, chlorobutanol, a related compound, disrupts the lipid structure of the cell membrane and increases cell permeability, leading to cell lysis .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to cell membrane integrity and function .
Pharmacokinetics
It can be inferred from related compounds that factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to cell lysis due to increased cell permeability .
Action Environment
Factors such as temperature, ph, and presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORIOBMTPKWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436934 | |
Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276863-95-7 | |
Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile from 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile?
A1: The research paper highlights several advantages of employing a continuous flow process using a continuous stirred tank reactor (CSTR) for this specific chemical transformation []:
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